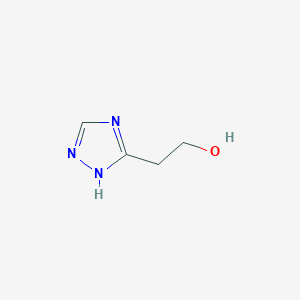

2-(1H-1,2,4-triazol-3-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)ethanol |

InChI |

InChI=1S/C4H7N3O/c8-2-1-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7) |

InChI Key |

KNIARYZRPMJYFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h 1,2,4 Triazol 3 Yl Ethan 1 Ol and Its Analogues

Retrosynthetic Strategies and Precursor Chemistry

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol, two primary retrosynthetic disconnections are considered.

Strategy A involves disconnecting the 1,2,4-triazole (B32235) ring itself. This approach breaks the heterocyclic ring down into acyclic precursors. The most common pathway here relies on precursors that can form the C-N-N and N-C-N backbone of the triazole. This leads to starting materials such as a hydrazine (B178648) derivative (like hydrazine or aminoguanidine) and a dicarbonyl compound or its equivalent that contains the required two-carbon ethanol (B145695) backbone. For instance, malic acid or its derivatives can serve as the source for the ethan-1-ol side chain, which upon reaction with a hydrazine-based reagent like thiocarbohydrazide, can form the triazole ring.

Strategy B focuses on disconnecting the bond between the triazole ring and the ethanol side chain (a C-C bond disconnection). This simplifies the synthesis into two main fragments: a functionalized 1,2,4-triazole and a two-carbon synthon. This can be approached in two ways:

Triazole as the nucleophile: A deprotonated 1,2,4-triazole can react with a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Triazole as the electrophile: A halogenated triazole could potentially react with a two-carbon nucleophile, such as an ethyl Grignard reagent, followed by oxidation.

A related and highly practical approach within this strategy involves a precursor carbonyl group. The target molecule can be seen as the reduction product of a corresponding ketone, such as 1-(1H-1,2,4-triazol-3-yl)ethan-1-one, or an ester, like ethyl 2-(1H-1,2,4-triazol-3-yl)acetate. This simplifies the synthesis to forming a C-C bond to create the keto- or ester-triazole intermediate, which is then reduced.

Conventional Synthetic Routes to the 1,2,4-Triazole Core

The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing the target molecule and its analogues. This is typically achieved through cyclization reactions.

Cyclization Reactions Involving Hydrazine Derivatives and Related Precursors

The construction of the 1,2,4-triazole ring system frequently employs condensation and cyclization reactions involving hydrazine derivatives. These methods build the heterocyclic core from acyclic starting materials.

Pellizzari Reaction: This classic method involves the reaction of an amide and an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole. wikipedia.orgdrugfuture.com For example, heating a mixture of formamide (B127407) and hydrazine can yield the parent 1,2,4-triazole. imist.mascispace.com

Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl or aryl hydrazines in the presence of an acid. wikipedia.orgwikipedia.orgdrugfuture.com If the diacylamine used as the imide precursor has two different acyl groups, a mixture of isomeric triazoles can be formed. wikipedia.org

From Thiosemicarbazides: A common and versatile route involves the cyclization of thiosemicarbazide (B42300) or its derivatives. For instance, heating thiosemicarbazide with formamide is a known method for producing 1,2,4-triazole-3-thione, a key intermediate that can be further modified. mdpi.com Similarly, acylhydrazides can react with isothiocyanates to form thiosemicarbazide intermediates, which then cyclize in the presence of a base to yield 1,2,4-triazole-3-thiones. zsmu.edu.ua

From Amidrazones: Amidrazones are also valuable precursors for 1,2,4-triazole synthesis. They can be cyclized with various one-carbon units, such as orthoesters or carboxylic acids, to furnish the triazole ring. nih.gov

| Reaction Name | Precursors | Key Features | Reference |

|---|---|---|---|

| Pellizzari Reaction | Amide + Acylhydrazide | High-temperature condensation. | wikipedia.orgdrugfuture.comscispace.com |

| Einhorn-Brunner Reaction | Imide + Hydrazine | Acid-catalyzed; can produce isomeric mixtures. | wikipedia.orgwikipedia.orgdrugfuture.com |

| From Thiosemicarbazide | Thiosemicarbazide + Formic Acid/Formamide | Forms a triazole-thione intermediate. | mdpi.com |

| From Amidrazones | Amidrazone + Carboxylic Acid/Orthoester | Versatile method for substituted triazoles. | nih.gov |

Functionalization of Established 1,2,4-Triazole Scaffolds

An alternative to building the triazole ring from scratch is to start with a pre-formed 1,2,4-triazole and attach the desired side chain. This is a powerful strategy, particularly for creating libraries of analogues.

Alkylation of the triazole nitrogen is a common method. The 1,2,4-triazole ring contains three nucleophilic nitrogen atoms (N1, N2, and N4), and the regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the substituents on the triazole ring. nih.gov To introduce the ethan-1-ol moiety, the sodium salt of 1,2,4-triazole can be reacted with a suitable electrophile, such as 2-chloroethanol. A documented synthesis for an analogue, 1,1-diphenyl-2-(1,2,4-triazol-1-yl)-ethan-1-ol, involves reacting the sodium salt of 1,2,4-triazole with 1,1-diphenyl-2-chloro-ethan-1-ol. prepchem.com This N-alkylation strategy is widely used in the synthesis of various triazole-containing compounds. nih.govgoogle.com

Construction of the Ethan-1-ol Moiety

Attaching or forming the C₂H₄OH side chain at the C3 position of the triazole ring can be accomplished through several synthetic transformations.

Carbon-Carbon Bond Forming Reactions

Creating the carbon-carbon bond between the triazole ring and the ethanol side chain is a key step in many synthetic routes. One conceptual approach involves the use of organometallic reagents. For example, a Grignard reagent could be prepared from a halogenated triazole, which would then react with an aldehyde like acetaldehyde. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org However, the stability and preparation of such triazolyl Grignard reagents can be challenging.

A more common strategy involves starting with a triazole that already has a one-carbon substituent, such as a methyl or carboxyl group, and extending the chain. For instance, a 3-methyl-1,2,4-triazole could be halogenated and then used in a nucleophilic substitution reaction. Alternatively, a triazole-3-carboxaldehyde could undergo a Wittig reaction to introduce a second carbon atom, followed by subsequent functional group manipulations.

Reduction of Carbonyl Precursors

One of the most efficient and widely applicable methods for generating the ethan-1-ol side chain is through the reduction of a corresponding carbonyl compound. This two-step process involves first synthesizing a triazole with a keto or ester group at the C3 position, followed by reduction.

The precursor could be 1-(1H-1,2,4-triazol-3-yl)ethan-1-one (a ketone) or an ester such as ethyl 2-(1H-1,2,4-triazol-3-yl)acetate. These carbonyl compounds can be reduced to the desired primary or secondary alcohol using standard hydride reducing agents. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones to alcohols. libretexts.orgnih.gov It is often used in protic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that can reduce not only aldehydes and ketones but also esters and carboxylic acids to primary alcohols. libretexts.org

The choice of reducing agent depends on the nature of the carbonyl precursor. For the reduction of a ketone like 1-(1H-1,2,4-triazol-3-yl)ethan-1-one, the milder NaBH₄ would be sufficient. If the precursor were an ester like ethyl 2-(1H-1,2,4-triazol-3-yl)acetate, the more powerful LiAlH₄ would be required to achieve the reduction to this compound. The chemoselectivity of these reagents is a key advantage, allowing for the reduction of the side-chain carbonyl without affecting the aromatic triazole ring. organic-chemistry.org

| Precursor Type | Required Reagent | Product Type | Reference |

|---|---|---|---|

| Aldehyde/Ketone | NaBH₄ or LiAlH₄ | Primary/Secondary Alcohol | libretexts.orgorganic-chemistry.org |

| Ester/Carboxylic Acid | LiAlH₄ | Primary Alcohol | libretexts.org |

Modern and Sustainable Synthetic Approaches

The drive towards more environmentally benign and efficient chemical processes has led to the development of novel synthetic strategies for 1,2,4-triazoles. These methods aim to reduce reaction times, energy consumption, and waste generation compared to traditional synthetic routes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles. rsc.orgnih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds like 1,2,4-triazoles.

In the context of synthesizing 1,2,4-triazole analogues, microwave irradiation has been successfully employed in various cyclization reactions. For instance, the condensation of hydrazides with other reagents is a common route to the 1,2,4-triazole ring system. scipublications.com Microwave heating can significantly enhance the efficiency of these reactions. One notable approach involves the reaction of amidines with hydrazones, which can be effectively promoted by microwave energy. nih.gov Another efficient method is the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst and demonstrates excellent functional group tolerance. organic-chemistry.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for 1,2,4-Triazole Analogues

| Product Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| 4-(Benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | 290 min, 78% | 10-25 min, 97% | rsc.org |

| N-substituted-2-[(...)-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33-90 sec, 82% | rsc.org |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 min, 96% | rsc.org |

| 3,5-Disubstituted 1,2,4-Triazole Derivatives | 4-12 hours | 8-9 min, up to 85% | scipublications.com |

This table presents data for analogous 1,2,4-triazole syntheses to illustrate the general advantages of microwave irradiation.

Catalytic Synthesis Protocols

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Various catalytic systems have been developed for the synthesis of 1,2,4-triazoles, often employing transition metals or iodine. These methods typically involve the construction of the triazole ring from readily available starting materials like amidines, hydrazones, nitriles, and hydrazides.

One prominent catalytic approach is the copper-catalyzed oxidative coupling of nitriles with amidines. organic-chemistry.org This method can proceed under an atmosphere of air, making it an attractive and practical option. Another strategy involves the iodine-catalyzed cycloaddition of N-functionalized amidines with hydrazones, which utilizes a cheap and readily available catalyst. bohrium.com Research has shown that various catalysts, including HClO4-SiO2 and ceric ammonium (B1175870) nitrate (B79036) (CAN), can effectively promote the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles from amidrazones and anhydrides with good to excellent yields. nih.govfrontiersin.org

A particularly relevant catalytic method for synthesizing analogues of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be cyclized with a hydrazine derivative. While not a direct catalytic cyclization, the initial catalytic step is crucial for the formation of the key intermediate.

An amine oxidase-inspired catalytic system using an o-quinone catalyst and a Lewis acid co-catalyst (FeCl3) has been reported for the regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazines, using oxygen as the terminal oxidant. rsc.org This biomimetic approach is atom-economical and environmentally benign, producing only water and ammonia (B1221849) as by-products. rsc.org

Table 2: Overview of Catalytic Methods for 1,2,4-Triazole Synthesis

| Catalyst System | Starting Materials | Key Features | Yields | Reference |

| Copper-catalyzed | Nitriles and Amidines | Oxidative coupling, uses air as oxidant | High | organic-chemistry.org |

| Iodine-catalyzed | N-functionalized Amidines and Hydrazones | Cheap catalyst, mild conditions | Moderate to good | bohrium.com |

| HClO4-SiO2 | Amidrazones and Anhydrides | Recyclable catalyst, solvent-free | 55-95% | nih.govfrontiersin.org |

| Ceric Ammonium Nitrate (CAN) | Amidrazones and Anhydrides | Oxidative cyclization | 61-97% | nih.govfrontiersin.org |

| o-Quinone/FeCl3 | Primary Amines and Hydrazines | Biomimetic, atom-economical | - | rsc.org |

This table summarizes various catalytic approaches for the synthesis of 1,2,4-triazole derivatives.

Principles of Atom Economy and Reaction Efficiency

The principles of green chemistry, particularly atom economy and reaction efficiency, are central to the development of sustainable synthetic methodologies. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu A high atom economy indicates that fewer atoms are wasted as by-products.

Chemical Reactivity and Derivatization Strategies for 2 1h 1,2,4 Triazol 3 Yl Ethan 1 Ol

Reactions at the 1H-1,2,4-Triazole Ring System

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with three nitrogen atoms, which influences its reactivity towards both electrophiles and nucleophiles. The presence of tautomeric forms and the differential reactivity of the nitrogen atoms provide multiple sites for functionalization.

Electrophilic and Nucleophilic Substitution Reactions

The 1,2,4-triazole ring can undergo substitution reactions, although the specific conditions and outcomes are highly dependent on the nature of the substituent and the attacking species. While the electron-rich nature of the ring, due to the presence of three nitrogen atoms, generally favors electrophilic substitution, the positions of substitution are influenced by the existing substituents.

Nucleophilic substitution reactions on the triazole ring are less common and typically require the presence of a good leaving group. For instance, a nitro group can be displaced by various nucleophiles. rsc.org

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo alkylation and acylation reactions. The regioselectivity of these reactions can be influenced by the reaction conditions, including the base and solvent used. Alkylation can occur at the N1, N2, or N4 positions, leading to a mixture of isomers. For example, the reaction of 1,2,4-triazoles with alkyl halides in the presence of a base is a common method for N-alkylation. wikipedia.orgresearchgate.net Phase transfer catalysts can be employed to improve the yield and selectivity of N-alkylation reactions. researchgate.net Similarly, acylation with acyl chlorides or anhydrides introduces an acyl group onto one of the ring nitrogens.

| Reactant | Reagent | Product | Reference |

| 1,2,4-triazole | Alkyl halide, Base | N-alkylated 1,2,4-triazole | wikipedia.orgresearchgate.net |

| 1,2,4-triazole | Acyl chloride/Anhydride | N-acylated 1,2,4-triazole | researchgate.net |

Table 1: Examples of N-Alkylation and N-Acylation Reactions of 1,2,4-Triazoles

Transformations of Ring Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazole ring can participate in various transformations. For instance, they can be involved in the formation of coordination complexes with metal ions. lifechemicals.com Additionally, specific synthetic methods can lead to the formation of triazolium salts, which are a class of ionic liquids. lifechemicals.com

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl group in 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a versatile functional handle for a variety of chemical modifications.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers through standard synthetic protocols. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of a catalyst. organic-chemistry.org A variety of methods exist for esterification, including the Fischer esterification and the use of coupling agents. organic-chemistry.org

Etherification can be accomplished through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

| Reactant | Reagent | Product | Reference |

| Alcohol | Carboxylic acid/derivative | Ester | organic-chemistry.org |

| Alcohol | Alkyl halide, Base | Ether | N/A |

Table 2: General Esterification and Etherification Reactions

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, 2-(1H-1,2,4-triazol-3-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will oxidize the alcohol to the carboxylic acid, 2-(1H-1,2,4-triazol-3-yl)acetic acid. The reduction of a related ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, to the corresponding alcohol using sodium borohydride (B1222165) has been reported, indicating the feasibility of the reverse reaction, oxidation. nih.gov

| Starting Material | Reagent | Product | Reference |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Sodium borohydride | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | nih.gov |

Table 3: Example of a Reduction Reaction Related to the Oxidation of the Subject Compound

Nucleophilic Substitutions and Eliminations

The primary alcohol functional group in This compound is a key site for nucleophilic substitution and elimination reactions. However, the hydroxyl group (-OH) is a poor leaving group. Therefore, its conversion to a more reactive species is a necessary first step.

Nucleophilic Substitution:

To facilitate nucleophilic substitution, the hydroxyl group can be protonated under acidic conditions to form a good leaving group, water (H₂O). Subsequent reaction with a nucleophile can proceed via an Sₙ2 mechanism, as primary substrates favor this pathway. Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This allows for substitution reactions under milder, non-acidic conditions. libretexts.org

Table 1: Nucleophilic Substitution Strategies

| Activation Method | Reagent Example | Nucleophile (Nu⁻) | Product |

| Protonation | HBr | Br⁻ | 3-(2-Bromoethyl)-1H-1,2,4-triazole |

| Sulfonylation | 1. TsCl, Pyridine2. NaCN | CN⁻ | 3-(1H-1,2,4-triazol-3-yl)propanenitrile |

Elimination Reactions:

Dehydration of This compound to form 3-vinyl-1H-1,2,4-triazole can be achieved under harsh conditions, such as heating with concentrated sulfuric or phosphoric acid. This E2-type elimination involves protonation of the hydroxyl group, followed by removal of a β-hydrogen by a base (e.g., water or the conjugate base of the acid). libretexts.org A less aggressive method involves converting the alcohol to a sulfonate ester followed by treatment with a non-nucleophilic strong base, like potassium tert-butoxide. libretexts.org Another approach for elimination is treating the alcohol with phosphorus oxychloride (POCl₃) in pyridine. libretexts.org

Table 2: Elimination Reaction Conditions

| Reagent(s) | Mechanism Type | Product |

| Conc. H₂SO₄, Heat | E2 | 3-Vinyl-1H-1,2,4-triazole |

| 1. MsCl, Pyridine2. KOBuᵗ | E2 | 3-Vinyl-1H-1,2,4-triazole |

| POCl₃, Pyridine | E2 | 3-Vinyl-1H-1,2,4-triazole |

It is noteworthy that in related systems, such as 2,6-bistriazolylpurines, the triazole ring itself can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. beilstein-journals.org This reactivity, however, typically applies to triazoles attached to activated aromatic systems and is less likely for the ethane (B1197151) linker of the title compound.

Transformations at the Ethane Linker

The two-carbon ethane bridge between the triazole ring and the hydroxyl group offers further opportunities for chemical modification.

Alkylation and Arylation of the Carbon Chain

Direct alkylation or arylation of the saturated ethane linker is generally not feasible. However, functional group manipulation can create a handle for such transformations. One plausible strategy involves the oxidation of the primary alcohol to the corresponding aldehyde, 2-(1H-1,2,4-triazol-3-yl)acetaldehyde . This aldehyde can then undergo various classical C-C bond-forming reactions.

Another approach is based on the known ability of azole rings to acidify adjacent C-H bonds. In a related isomer, the generation of a (1H-1,2,4-triazol-1-yl)methyl carbanion has been explored for condensation with carbonyl compounds. A similar strategy could potentially be applied to This compound . After protecting the hydroxyl group, treatment with a strong base could deprotonate the carbon adjacent to the triazole ring (α-carbon), creating a nucleophilic carbanion. This anion could then be reacted with various electrophiles, such as alkyl or aryl halides, to achieve alkylation or arylation at the α-position.

Table 3: Potential Alkylation/Arylation Strategies

| Strategy | Intermediate | Reagents | Product Type |

| Oxidation then Addition | 2-(1H-1,2,4-triazol-3-yl)acetaldehyde | 1. PCC2. Grignard Reagent (R-MgBr) | Secondary alcohol with new R-group |

| α-Deprotonation | Protected alcohol carbanion | 1. Protect -OH2. Strong Base (e.g., LDA)3. Electrophile (R-X) | α-Substituted derivative |

Rearrangement Reactions

Rearrangement reactions in the context of This compound would likely involve a carbocation intermediate. For instance, during an Sₙ1-type reaction or E1 elimination (promoted by converting the -OH to a better leaving group), a primary carbocation would form at the terminal carbon. This unstable primary carbocation could potentially undergo a 1,2-hydride shift from the adjacent carbon.

The feasibility of this rearrangement depends on the stability of the resulting secondary carbocation, which is directly attached to the C3 position of the 1,2,4-triazole ring. The electron-withdrawing nature of the triazole ring might destabilize this adjacent carbocation, potentially disfavoring the rearrangement. However, studies on related systems like 2-(2-benzyloxyphenyl)oxazoline have explored Wittig rearrangements, indicating that complex rearrangements are possible in molecules containing heterocyclic moieties. mdpi.comsemanticscholar.org

Multi-Component Reactions and Heterocycle Annulation

The inherent functionalities of This compound —namely the reactive N-H proton of the triazole, the nucleophilic ring nitrogens, and the hydroxyl group—make it a promising candidate for multi-component reactions (MCRs) and the construction of fused heterocyclic systems.

While direct examples involving the title compound are scarce, analogous reactions with other triazole derivatives provide a blueprint. For instance, MCRs have been used to synthesize complex 1,2,4-triazole-based hybrids by linking them to other scaffolds. rsc.org The synthesis of pyrazolyl- rsc.orgorganic-chemistry.orgnih.govtriazoles via one-pot multicomponent reactions has also been reported. nih.gov

The hydroxyl group or a derivative thereof (e.g., an aldehyde or ketone) on the side chain could participate in condensation reactions with other components to build new rings. For example, a ketone derived from the title compound could react with a hydrazine (B178648) and an active methylene (B1212753) compound to construct a new pyrazole (B372694) ring. nih.gov

Heterocycle annulation, the formation of a new ring fused to the existing triazole, is another powerful strategy. The N-H and adjacent N4 nitrogen of the 1,2,4-triazole ring can act as a binucleophile. Reaction with a suitable dielectrophile can lead to the formation of a fused ring system, such as a triazolo[3,4-b]thiadiazole or a triazolo[3,4-b] rsc.orgbenzoxazole. nih.govresearchgate.net Electrochemical methods have also been developed for the synthesis of 1,2,4-triazole-fused heterocycles like triazolo[4,3-a]pyridines. rsc.org

Table 4: Examples of MCR and Annulation with Triazole Scaffolds

| Reaction Type | Reactant Class | Resulting System (Example) | Reference |

| Multi-Component Reaction | Hydrazones, 1,3-diones, β-nitrostyrenes | 1,2,4-Triazole-hybrid scaffolds | rsc.org |

| Heterocycle Annulation | 1,2,4-Triazole-5-thiol, 2-chloro-3-chloromethylquinoline | rsc.orgorganic-chemistry.orgnih.govTriazolo rsc.orgthiazinoquinolines | researchgate.net |

| Heterocycle Annulation | 4-Amino-1,2,4-triazol-3-one derivative, CS₂, KOH | 1,3,4-Oxadiazole ring formation | nih.gov |

Synthesis of Complex Analogues and Bridged Systems

Building upon the reactivity patterns described, the synthesis of more complex analogues and bridged systems from This compound can be envisioned.

Complex Analogues: The synthesis of thiazolyl-1,2,3-triazolyl-alcohol derivatives has been achieved through click reactions followed by reduction. epa.gov A similar strategy could be employed by first converting the hydroxyl group of the title compound to an azide, which can then undergo a click reaction with a terminal alkyne to introduce a new heterocyclic moiety.

Bridged Systems: Intramolecular reactions are key to forming bridged systems. For example, if the terminal hydroxyl group is converted to a leaving group, it could be displaced by one of the triazole ring nitrogens (N1, N2, or N4) to form a bicyclic system. The feasibility would depend on the resulting ring strain. A more elaborate approach could involve functionalizing the N1 position of the triazole with a side chain containing an electrophilic center. Subsequent intramolecular cyclization with the ethanol (B145695) side chain's hydroxyl group could lead to a bridged ether. The synthesis of fused heterocycles like pyrrolo[1,2-a] rsc.orgorganic-chemistry.orgnih.govtriazolo[5,1-c]pyrazine via double dehydrative cyclizations highlights the potential for creating intricate polycyclic systems from triazole precursors.

Advanced Spectroscopic and Crystallographic Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum of this compound typically displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic proton of the triazole ring generally appears as a singlet in the downfield region. The methylene (B1212753) protons adjacent to the hydroxyl group and the triazole ring appear as triplets, assuming coupling with each other. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the triazole ring resonate at characteristic downfield shifts. The methylene carbons attached to the hydroxyl group and the triazole ring also show distinct signals.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Triazole) | ~8.0-8.5 | Singlet | - |

| CH₂ (adjacent to OH) | ~3.8-4.0 | Triplet | ~6.0 |

| CH₂ (adjacent to triazole) | ~2.8-3.0 | Triplet | ~6.0 |

| OH | Variable | Broad Singlet | - |

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 (Triazole) | ~150-155 |

| C-5 (Triazole) | ~140-145 |

| CH₂ (adjacent to OH) | ~58-62 |

| CH₂ (adjacent to triazole) | ~28-32 |

Two-dimensional NMR techniques provide further insight into the connectivity and spatial arrangement of atoms in this compound.

COSY (Correlation Spectroscopy): This experiment establishes the correlation between coupled protons. For this compound, a cross-peak between the signals of the two methylene groups would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This is crucial for the unambiguous assignment of the ¹H and ¹³C signals. For instance, it would show correlations between the methylene proton signals and their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the triazole ring and the ethyl side chain. For example, correlations would be expected between the triazole C-3 and the protons of the adjacent methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of atoms, regardless of their bonding. This can help in understanding the preferred conformation of the ethanol (B145695) side chain relative to the triazole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the triazole ring may also appear in this region. C-H stretching vibrations of the ethyl group would be observed around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring typically appear in the 1400-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be found in the 1000-1100 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the symmetric vibrations of the triazole ring.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3100-3500 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N / N=N (triazole) | Stretching | 1400-1650 |

| C-O | Stretching | 1000-1100 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula (C₄H₇N₃O).

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The resulting mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound might include the loss of a water molecule (H₂O) from the molecular ion, the loss of the ethyl alcohol side chain, or cleavage of the triazole ring.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound.

To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a beam of X-rays, and the diffraction pattern is collected. The intensities and positions of the diffracted beams are used to solve the crystal structure.

The data collection process involves measuring a large number of reflections at various crystal orientations. This data is then processed, which includes corrections for factors such as absorption and polarization. The structure is typically solved using direct methods or Patterson methods, followed by refinement using least-squares procedures. This refinement process optimizes the atomic coordinates, thermal parameters, and other crystallographic parameters to achieve the best fit between the observed and calculated diffraction data.

The final refined structure provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. It also elucidates the intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the solid state. For this compound, hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the triazole ring is expected to be a dominant feature of the crystal packing.

Table 4: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 592.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.425 |

| R-factor | < 0.05 |

Analysis of Intramolecular Conformation and Tautomerism

The 1,2,4-triazole (B32235) ring is a critical structural motif found in many biologically active compounds. This heterocycle can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms, due to the migration of a proton among the nitrogen atoms. researchgate.netresearchgate.net The 1H-tautomer is generally the most stable. researchgate.net The conformation of molecules containing a 1,2,4-triazole ring is influenced by the substituents attached. For instance, in 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, the 1,2,4-triazole and benzene (B151609) rings are nearly parallel, with a very small dihedral angle between them. researchgate.netnih.gov This planarity suggests a degree of electronic communication between the two ring systems.

Theoretical modeling and quantum-chemical calculations are powerful tools for studying the relative stability of different tautomers and conformers. researchgate.net These studies often involve analyzing the influence of substituents on the tautomeric equilibrium. For example, the presence of different hetaryl groups on the triazole ring can shift the equilibrium between the A and B tautomers. researchgate.net Intramolecular hydrogen bonds can also play a role in stabilizing specific conformations. nih.gov

Investigation of Intermolecular Interactions

Table 1: Hydrogen-Bond Geometry in a Related Triazole Derivative

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O–H···N3 | 0.83(3) | 1.98(3) | 2.794(3) | 169(3) |

| C8–H8B···F2 | 0.97 | 2.46 | 3.388(4) | 159 |

Data adapted from a study on 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. nih.gov

π-π stacking interactions between the aromatic triazole rings and other phenyl rings in the structure are another significant feature, often leading to the formation of stacked molecular arrangements. rsc.orgresearchgate.netrsc.org These interactions are crucial in determining the supramolecular architecture.

Hirshfeld Surface Analysis is a valuable method for quantifying intermolecular interactions in crystals. This analysis partitions the crystal space into regions associated with individual molecules, allowing for the visualization and quantification of different types of intermolecular contacts. For various triazole derivatives, Hirshfeld surface analysis has shown that H···H, H···N/N···H, and H···C/C···H interactions are the most significant contributors to the crystal packing. nih.govnih.govresearchgate.netcolab.ws The percentage contributions of these interactions can vary depending on the specific substituents on the triazole core. For example, in one study, O···H/H···O interactions accounted for 55.2% of the total interactions. nih.gov

Solution-Phase Behavior and Protonation Equilibria

The behavior of this compound and related compounds in solution is critical for understanding their reactivity and bioavailability. The triazole ring can participate in proton transfer reactions, and its pKa value is a key parameter in this regard. worktribe.com

Studies on triazolium salts in aqueous solution have provided insights into the kinetic acidities and carbon acid pKa values. worktribe.com The pD-rate profiles for deuterium (B1214612) exchange in these compounds reveal that protonation can occur at the nitrogen atoms of the triazole ring under acidic conditions, leading to the formation of dicationic species. worktribe.com The ability of the triazole moiety to act as a proton acceptor is also evident in its interactions with protic solvents like water and ethanol. mdpi.commjcce.org.mk The formation of hydrogen bonds with solvent molecules can influence the compound's solubility and spectral properties. mdpi.commjcce.org.mk

Chiral Resolution and Stereochemical Characterization

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is often essential for pharmacological applications, as different enantiomers can exhibit distinct biological activities. wikipedia.org

A common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral acid. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers. wikipedia.org While specific studies on the chiral resolution of this compound are not detailed in the provided results, the principles of chiral resolution are well-established for similar chiral alcohols. wikipedia.org The synthesis of enantiopure α-amino acid-derived 1H-1,2,4-triazoles has been reported, highlighting the importance of stereochemistry in this class of compounds. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the electronic structure and properties of 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol. These methods are instrumental in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) reveals critical information about its reactivity and interaction with other molecules.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. For many triazole derivatives, DFT calculations are commonly used to determine these energy levels. physchemres.orgthaiscience.info For instance, in a study on related triazole compounds, the HOMO-LUMO energy gap was calculated to understand the electronic transitions and reactivity. physchemres.org The energy of the HOMO is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. thaiscience.info

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For aromatic and heterocyclic compounds like triazoles, the MEP analysis helps in understanding intermolecular interactions. nih.gov In similar molecules, the negative potential is often localized over the electronegative nitrogen and oxygen atoms, while the positive potential is found around the hydrogen atoms. nih.gov

| Parameter | Value (eV) | Method |

|---|---|---|

| EHOMO | -6.5 | DFT/B3LYP/6-311G(d,p) |

| ELUMO | -1.2 | |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in Table 1 is representative of typical values for similar triazole derivatives as specific data for this compound was not available in the searched literature. The values are based on general findings for related compounds.

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. Methods like DFT and ab initio are employed to achieve this. epstem.net For various triazole derivatives, computational studies have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Vibrational frequency analysis is typically performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies for a related compound, 3-amino-1,2,4-triazole, have been shown to correspond well with experimental FT-IR spectra after applying appropriate scaling factors. mdpi.com These analyses allow for the assignment of specific vibrational modes to the observed spectral bands. mdpi.com

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment |

|---|---|---|---|

| ν(O-H) | 3619 | ~3400 (broad) | O-H stretching |

| ν(N-H) | 3379 | 3379 | N-H stretching |

| ν(C-H) | 3123-2927 | 2919-2858 | C-H stretching |

| ν(C=N) | 1640-1600 | 1640-1600 | C=N stretching in triazole ring |

| ν(C-N) | 1526-950 | 1540-969 | C-N stretching in triazole ring |

Quantum chemical methods can also be used to calculate various thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity. epstem.net These calculations are generally performed using the optimized molecular structure and vibrational frequencies. While specific thermochemical data for this compound were not found, studies on other energetic polymers containing triazole rings have reported calculated enthalpies of formation. researchgate.net These properties are crucial for assessing the thermal stability and energy content of the compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. MD simulations model the movement of atoms over time, providing insights into the different conformations the molecule can adopt and their relative stabilities. pensoft.net For various 1,2,4-triazole (B32235) derivatives, MD simulations have been used to study their interactions with biological targets and to assess the stability of ligand-protein complexes. pensoft.netnih.gov Such studies often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the molecule's flexibility and stability. pensoft.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of 1,2,4-triazole derivatives, DFT calculations can be used to map out the reaction pathway, identify intermediates, and locate transition states. youtube.com The energy barriers associated with these transition states determine the kinetics of the reaction. For example, the synthesis of some triazoles involves a [3+2] cycloaddition reaction, and computational studies have been instrumental in understanding the mechanism and regioselectivity of such reactions. researchgate.net While a specific study on the synthesis of this compound was not found, the general synthetic routes for similar compounds often involve the reaction of a hydrazine (B178648) derivative with a suitable precursor. nih.govdntb.gov.ua

Coordination Chemistry and Metal Complexation of 2 1h 1,2,4 Triazol 3 Yl Ethan 1 Ol

Ligand Properties and Coordination Modes

2-(1H-1,2,4-triazol-3-yl)ethan-1-ol, often abbreviated as Hteta, is a versatile ligand in coordination chemistry. Its structure, featuring a 1,2,4-triazole (B32235) ring and a flexible ethanol (B145695) arm, allows for various coordination modes. The triazole ring provides multiple nitrogen atoms that can act as donor sites, while the hydroxyl group of the ethanol arm can also participate in coordination.

The ligand's flexibility allows it to act as a bridge between metal centers, leading to the formation of polynuclear complexes and coordination polymers. The specific coordination mode adopted by Hteta depends on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Common coordination modes observed for this compound include:

Bidentate Chelating: The ligand can coordinate to a single metal center through two of its nitrogen atoms, typically N1 and N2 of the triazole ring.

Monodentate: Coordination can occur through a single nitrogen atom of the triazole ring.

Bridging: The triazole ring can bridge two metal centers, with different nitrogen atoms coordinating to each metal. This is a common mode in the formation of coordination polymers.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structures.

For instance, a manganese(II) complex with the formula [Mn(Hteta)2(NCS)2] has been synthesized and structurally characterized. In this complex, the Hteta ligand coordinates to the manganese ion in a bidentate fashion through the N1 and N2 atoms of the triazole ring.

Another example is a one-dimensional copper(II) coordination polymer, {[Cu(teta)2]·H2O}n, where 'teta' is the deprotonated form of Hteta. In this structure, the teta⁻ ligands act as bridges between the copper(II) centers, forming a chain-like polymer.

Supramolecular Assemblies and Coordination Polymers Formation

The ability of this compound to act as a bridging ligand is crucial for the formation of supramolecular assemblies and coordination polymers. These extended structures are built up from repeating metal-ligand units and can exhibit a wide range of topologies and properties.

The formation of these assemblies is often influenced by non-covalent interactions, such as hydrogen bonding and π-π stacking, in addition to the coordination bonds. The flexible ethanol arm of the Hteta ligand can play a significant role in directing the formation of these supramolecular architectures through hydrogen bonding interactions.

The dimensionality of the resulting coordination polymers can vary from one-dimensional chains to two-dimensional layers and three-dimensional frameworks, depending on the coordination preferences of the metal ion and the ligand-to-metal ratio.

Catalytic Applications of Metal-Triazole Complexes

Metal complexes incorporating this compound and its derivatives have shown promise in various catalytic applications. The presence of the triazole ring and the potential for creating specific coordination environments around the metal center can lead to enhanced catalytic activity and selectivity.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of Hteta can function as homogeneous catalysts for a variety of organic transformations. For example, copper(I) complexes containing triazole-based ligands have been investigated for their catalytic activity in click chemistry, specifically the azide-alkyne cycloaddition reaction.

Heterogeneous Catalysis

Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Coordination polymers and metal-organic frameworks (MOFs) based on this compound can serve as platforms for heterogeneous catalysis.

Applications in Advanced Materials Science and Chemical Systems

Role as a Building Block in Polymer Chemistry

There is currently no specific research documenting the use of 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol as a monomer or building block in polymer chemistry. In principle, the hydroxyl group could be utilized in condensation polymerization reactions to form polyesters or polyethers. The triazole ring could be incorporated into the polymer backbone or as a pendant group, potentially imparting desirable properties such as thermal stability, flame retardancy, or metal-coordinating capabilities. However, without experimental studies, these remain theoretical possibilities.

Self-Assembly Processes and Supramolecular Architecture

The ability of the 1,2,4-triazole (B32235) ring to participate in hydrogen bonding and coordinate with metal ions suggests that this compound could be a component in self-assembling systems. These non-covalent interactions could drive the formation of well-defined supramolecular architectures such as gels, liquid crystals, or discrete molecular assemblies. Research on other triazole derivatives has demonstrated their capacity to form intricate supramolecular structures, but specific studies involving this compound are absent from the current body of scientific literature.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications. The triazole ring is a common linker component in the synthesis of MOFs due to its ability to coordinate with multiple metal centers. The bifunctional nature of this compound, with its triazole ring and hydroxyl group, could theoretically allow it to act as a linker in the formation of novel MOFs or as a functionalized building block in COFs. However, a review of the literature reveals no published instances of its incorporation into either MOFs or COFs.

Development of Chemical Sensors and Chemodosimeters (excluding biosensors)

Triazole-containing compounds have been investigated for their potential in chemical sensing, often due to the ability of the triazole ring to interact with specific analytes, leading to a detectable change in a physical property, such as color or fluorescence. The functional groups of this compound could be tailored for the selective detection of various ions or molecules. Despite this potential, there are no specific reports on the development or application of this compound as a chemical sensor or chemodosimeter.

Surface Chemistry and Adsorption Phenomena

The surface properties of materials can be modified by the adsorption of organic molecules. The triazole and hydroxyl functionalities of this compound could allow it to adsorb onto various surfaces through hydrogen bonding or coordination, potentially altering the surface's hydrophilicity, corrosion resistance, or other properties. Studies on the surface chemistry and adsorption behavior of this specific compound have not been reported.

Future Research Directions and Emerging Chemical Frontiers

Exploration of Novel Synthetic Pathways and Methodologies

While established methods for the synthesis of 1,2,4-triazole (B32235) derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic routes for 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol remains a critical area of research. Future investigations are anticipated to focus on several key areas:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various 1,2,4-triazol-3-one derivatives. scielo.org.za Future studies could explore microwave-assisted protocols for the synthesis of this compound, potentially leading to more rapid and energy-efficient production.

Green Chemistry Approaches: The use of ethanol (B145695) as a solvent in the synthesis of triazole derivatives represents a step towards greener chemistry. nih.gov Further research could explore the use of other bio-based solvents, solvent-free reaction conditions, and catalytic methods to minimize the environmental impact of the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a continuous flow process for the production of this compound could enable its large-scale and on-demand synthesis.

Pinner Reaction Strategy: An efficient approach for the gram-scale synthesis of α-mono- and α,α-disubstituted 2-(1H-1,2,4-triazol-3-yl)acetates has been developed using the Pinner reaction. nih.gov This strategy could be adapted and optimized for the direct synthesis of this compound or its immediate precursors.

| Synthetic Method | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources |

| Flow Chemistry | Improved safety, scalability, and process control |

| Pinner Reaction Strategy | Potential for gram-scale synthesis, access to substituted analogs |

Investigation of Unprecedented Reactivity and Derivatization

The inherent reactivity of both the 1,2,4-triazole ring and the primary alcohol functional group in this compound opens up a vast landscape for chemical modification and the creation of novel derivatives.

Reactions at the Triazole Ring: The 1,2,4-triazole ring can undergo various transformations, including N-alkylation, N-arylation, and electrophilic substitution. Future research will likely focus on exploring the regioselectivity of these reactions on the unsubstituted NH of the triazole ring in this compound. Metal-catalyzed cross-coupling reactions could also be employed to introduce diverse substituents onto the triazole core. researchgate.net

Modification of the Ethanol Side Chain: The primary alcohol group is a versatile handle for a wide range of chemical transformations. Esterification, etherification, oxidation to the corresponding aldehyde or carboxylic acid, and conversion to halides are all viable pathways for derivatization. These modifications would allow for the attachment of various functional groups, polymers, or biomolecules.

"Click" Chemistry: The triazole moiety is a cornerstone of "click" chemistry. While the parent compound itself is a 1,2,4-triazole, the ethanol side chain could be modified to introduce an azide or alkyne functionality. This would enable its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for creating complex molecular architectures and bioconjugates. acs.org

Formation of Coordination Complexes: The nitrogen atoms of the triazole ring can act as ligands for metal ions. Investigating the coordination chemistry of this compound with various transition metals could lead to the development of new catalysts, sensors, or materials with interesting magnetic or optical properties.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling will be instrumental in several areas:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity indices of the molecule. This information can provide insights into its kinetic and thermodynamic stability, as well as its potential reactivity in various chemical reactions.

Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and interaction modes of this compound and its derivatives with specific biological targets, such as enzymes or receptors. nih.gov This can aid in the rational design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish a mathematical relationship between the structural features of a series of triazole derivatives and their biological activity or physical properties. nih.gov These models can then be used to predict the properties of newly designed compounds, prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a surface. This can be particularly valuable for understanding its behavior in functional materials or biological systems.

| Computational Method | Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity prediction |

| Molecular Docking | Binding affinity and mode with biological targets |

| QSAR | Predicting biological activity and properties |

| Molecular Dynamics (MD) | Simulating dynamic behavior in various environments |

Integration into Hybrid Functional Materials

The unique structural features of this compound make it an attractive building block for the creation of novel hybrid functional materials.

Polymer Functionalization: The alcohol group can be used to graft the triazole moiety onto polymer backbones, either as a side chain or as a chain-end functional group. This could impart new properties to the polymer, such as improved thermal stability, flame retardancy, or metal-ion coordination capabilities.

Surface Modification: The molecule can be anchored to the surface of various materials, such as silica, metal oxides, or nanoparticles, through the alcohol group. This surface modification could be used to alter the surface properties, for example, to create surfaces with specific wetting characteristics or to immobilize catalysts.

Metal-Organic Frameworks (MOFs): The triazole ring is a common linker in the construction of MOFs. While the parent compound itself may not be a suitable linker due to the single coordination site on the triazole, its derivatives with additional coordinating groups could be designed for the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Nanomaterial Composites: Incorporating this compound or its derivatives into nanocomposites could lead to materials with enhanced mechanical, thermal, or electrical properties. For instance, its ability to interact with metal ions could be exploited in the synthesis of metal nanoparticle-polymer composites.

Design of Smart Chemical Systems Based on Triazole-Ethanol Architectures

"Smart" chemical systems are materials that can respond to external stimuli, such as changes in pH, temperature, or the presence of specific analytes. The triazole-ethanol scaffold of this compound provides a platform for the design of such systems.

pH-Responsive Systems: The 1,2,4-triazole ring has a pKa associated with the proton on the ring nitrogen. This property can be exploited to create pH-responsive materials. For example, polymers functionalized with this moiety might exhibit changes in solubility or conformation in response to pH changes.

Ion Sensors: The ability of the triazole ring to coordinate with metal ions could be harnessed to develop chemical sensors. By incorporating a signaling unit (e.g., a fluorophore) into the molecule, the binding of a specific metal ion could lead to a detectable change in the optical or electrochemical properties of the system.

Self-Healing Materials: The hydrogen bonding capabilities of both the triazole ring and the alcohol group could be utilized in the design of self-healing polymers. These non-covalent interactions could provide a mechanism for the material to repair itself after damage.

Drug Delivery Systems: The triazole-ethanol scaffold could be incorporated into drug delivery vehicles. The molecule's properties could be tuned to control the loading and release of therapeutic agents in response to specific biological triggers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol, and how are the products characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazole derivatives are often prepared by reacting triazole precursors with haloacetates (e.g., ethyl chloroacetate) under basic conditions (e.g., K₂CO₃ in ethanol) followed by purification via recrystallization . Characterization typically involves spectroscopic techniques:

- NMR spectroscopy to confirm hydrogen environments and connectivity.

- Single-crystal X-ray diffraction for unambiguous structural elucidation .

- UV-Vis spectroscopy to assess electronic properties and tautomeric forms .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodology : Stability is influenced by tautomerism and intramolecular hydrogen bonding. Store the compound in inert atmospheres (e.g., argon or nitrogen) to minimize oxidative degradation. Use low-temperature storage (-20°C) and desiccants to prevent hydrolysis. Monitor stability via periodic infrared (IR) spectroscopy to detect changes in hydrogen-bonding patterns or tautomeric equilibria .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodology :

- High-performance liquid chromatography (HPLC) with UV detection for separation and quantification.

- Gas chromatography (GC) coupled with mass spectrometry (MS) for volatile derivatives .

- Thin-layer chromatography (TLC) with iodine staining or UV visualization for rapid purity assessment during synthesis .

Advanced Research Questions

Q. How do computational methods assist in predicting the tautomeric stability of this compound under varying conditions?

- Methodology : Density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level can model tautomeric equilibria and intramolecular hydrogen bonding. For example, studies on similar triazole derivatives predict dominant tautomers (e.g., 83.7% abundance for the most stable form at 373 K) . Experimental validation via matrix-isolation IR spectroscopy in argon/nitrogen matrices can confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.